molecular formula C7H5ClFNO2 B8730761 2-(6-chloro-5-fluoropyridin-3-yl)acetic acid

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid

Cat. No.: B8730761
M. Wt: 189.57 g/mol
InChI Key: RRXHRWPSNGIXOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-5-fluoropyridin-3-yl)acetic acid typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure consistent quality and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloro-5-fluoropyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its ability to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

2-(6-chloro-5-fluoropyridin-3-yl)acetic acid

InChI

InChI=1S/C7H5ClFNO2/c8-7-5(9)1-4(3-10-7)2-6(11)12/h1,3H,2H2,(H,11,12)

InChI Key

RRXHRWPSNGIXOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of methyl 5-fluoro-6-methoxynicotinate (3.5 g, 18.9 mmol) and KOH (4.2 g, 61.5 mmol) in MeOH (70 ml) was stirred at room temperature for 5 h. After concentration, the residue was dissolved in water, and the obtained solution was washed with ether. The aqueous phase was acidified to pH=1 with dilute hydrochloric acid, and extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 5-fluoro-6-methoxynicotinic acid (3.2 g, 98%) as a white solid. To a dry-ice cooled solution of 5-fluoro-6-methoxynicotinic acid (3.5 g, 20.5 mmol) and Et3N (2.3 g, 22.8 mmol) in dry THF (50 ml), was added isobutyl chloroformate (3.1 g, 22.7 mmol) slowly to keep the reaction temperature below −20° C. After the mixture was stirred for 1 h at the same temperature, to it ice-water was added, and the resulting mixture was extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 5.5 g of (5-fluoro-6-methoxypyridin-3-yl)carbonyl isobutyl carbonate as a yellow oil (98%). 1H-NMR (400 MHz, CDCl3) δ 8.65 (d, J=2 Hz, 1H, Ar—H), 7.90 (dd, J1=10 Hz, J2=2 Hz, 1H, Ar—H), 4.11 (s, 3H, —OCH3), 3.73 (m, 2H, —OCH2), 2.09 (m, 1H, —CH), 0.98 (m, 6H, —CH3). A mixture of (5-fluoro-6-methoxypyridin-3-yl)carbonyl isobutyl carbonate (3.7 g, 13.6 mmol) and CH2N2-ether (30 mmol) was stirred for 5 h at −40° C. then overnight at room temperature. The reaction was quenched by the addition of water, and the resulting mixture was extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum. The residue was purified by column to afford 3 g of 2-diazo-1-(5-fluoro-6-methoxypyridin-3-yl)ethanone (90%). 1H-NMR (400 MHz, CDCl3) δ 8.29 (d, J=2 Hz, 1H, Ar—H), 7.79 (dd, J1=10.4 Hz, J2=2 Hz, 1H, Ar—H), 5.85 (s, —CH), 4.09 (s, 3H, —OCH3). A mixture of 2-diazo-1-(5-fluoro-6-methoxypyridin-3-yl)ethanone (6 g, 30.8 mmol) in EtOH (100 ml) was heated to 40° C., then to it was added AgOAc (2 g, 12 mmol) and the resulting mixture was stirred at 70° C. for 2 h. After filtration, the filter cake was washed with THF. The filtrate was concentrated under vacuum, and the residue was purified by column to afford 2.5 g of ethyl (5-fluoro-6-methoxypyridin-3-yl)acetate as a solid (38.5%). 1H-NMR (400 MHz, CDCl3) δ 7.86 (d, J=1.6 Hz, 1H, Ar—H), 7.33 (dd, J=10 Hz, J2=2 Hz, 1H, Ar—H), 4.16 (q, J=7.8 Hz, 2H, —CH2CH3), 4.00 (s, 3H, —OCH3), 3.54 (s, 2H, Ar—CH2), 1.26 (t, J=7.8 Hz, 3H, —CH3). A mixture of ethyl (5-fluoro-6-methoxypyridin-3-yl)acetate (2.5 g, 11.7 mol), PCl5 (5 g, 24 mmol) and DMF (0.5 ml) in POCl3 (20 ml) was stirred overnight at 80° C. After concentration to remove the excess POCl3, the residue was poured into ice-water (100 ml), and the solution was neutralized to pH=7 with diluted aq. NaOH, and extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum, the residue was purified by column to afford 1.5 g of ethyl (6-chloro-5-fluoropyridin-3-yl)acetate as an oil (60%). 1H-NMR (400 MHz, CDCl3) δ 8.12 (d, J=1.6 Hz, 1H, Ar—H), 7.50 (dd, J1=8.4 Hz, J2=2 Hz, 1H, Ar—H), 4.19 (q, J=8.8 Hz, 2H, —CH2CH3), 3.63 (s, 3H, —OCH3), 1.27 (t, J=8.8 Hz, 3H, —CH3). A solution of ethyl (6-chloro-5-fluoropyridin-3-yl)acetate (1.5 g, 6.9 mmol) in conc. HCl (30 ml) was stirred at 120° C. for 5 h. After concentration, the residue was poured into water (50 ml), and the resulting mixture was extracted with ether. The combined organic layers was washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 0.8 of (6-chloro-5-fluoropyridin-3-yl)acetic acid (61.2%). 1H-NMR (300 MHz, CDCl3) δ 8.15 (d, J=1.5 Hz, 1H, Ar—H), 7.51 (dd, J=8.4 Hz, J2=1.8 Hz, 1H, Ar—H), 3.70 (s, 3H, —OCH3). A mixture of (6-chloro-5-fluoropyridin-3-yl)acetic acid (2 g, 10.6 mmol) and pyrrolidine (2.2 g, 31.7 mmol) in dioxane (50 ml) was stirred at 110° C. overnight. After concentration, the residue was purified by prep. HPLC to afford 1.2 g (20%) of (5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)acetic acid TFA salt as a white solid. 1H-NMR (400 MHz CDCl3) δ 10.11 (br, 3H, COOH), 7.77 (s, 1H, Ar—H), 7.54 (d, J=13.2 Hz, 1H, Ar—H), 3.80 (m, 4H, CH2—CH2), 3.49 (m, Ar—CH2), 2.09 (m, 4H, CH2—CH2). To a 15 ml round bottom flask equipped with a magnetic stir bar were added (5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)acetic acid (45.9 mg, 0.21 mmol), (R)-1-[5-(2,2,2-trifluoroethoxy)pyridine-2-yl]ethylamine bis-hydrochloride salt (60.0 mg, 0.21 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (47.1 mg, 0.25 mmol), 1-hydroxy-7-azabenzotriazole (33.4 mg, 0.25 mmol) and triethylamine (0.09 ml, 0.61 mmol) into 2.0 ml of dimethylformamide. The resulting mixture was stirred at room temperature for 16 hours. Reaction mixture was directly purified by preparative reversed-phase HPLC to give 2-(5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide bis-TFA salt as an oil (53.0 mg, 39.2%); 1H NMR (400 MHz, CD3OD) δ 8.42 (s, 1H), 7.79 (dd, J=2.8 Hz and 8.8 Hz, 1H), 7.73 (dd, J=1.6 Hz and 14 Hz, 1H), 7.62 (d, J=8.8 Hz, 1H), 7.29 (d, J=0.8 Hz, 1H), 5.04 (q, J=6.8 Hz, 1H), 4.71 (q, J=8.4 Hz, 2H), 3.74 (m, 4H), 3.56 (s, 2H), 2.11-2.05 (m, 4H), 1.50 (d, J=6.8 Hz, 3H); MS (Electrospray): m/z 427.1 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of methyl 5-fluoro-6-methoxynicotinate (3.5 g, 18.9 mmol) and KOH (4.2 g, 61.5 mmol) in MeOH (70 ml) was stirred at room temperature for 5 h. After concentration, the residue was dissolved in water, and the obtained solution was washed with ether. The aqueous phase was acidified to pH=1 with dilute hydrochloric acid, and extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 5-fluoro-6-methoxynicotinic acid (3.2 g, 98%) as a white solid. To a dry-ice cooled solution of 5-fluoro-6-methoxynicotinic acid (3.5 g, 20.5 mmol) and Et3N (2.3 g, 22.8 mmol) in dry THF (50 ml), was added isobutyl chloroformate (3.1 g, 22.7 mmol) slowly to keep the reaction temperature below −20° C. After the mixture was stirred for 1 h at the same temperature, to it ice-water was added, and the resulting mixture was extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 5.5 g of (5-fluoro-6-methoxypyridin-3-yl)carbonyl isobutyl carbonate as a yellow oil (98%). 1H-NMR (400 MHz, CDCl3) δ 8.65 (d, J=2 Hz, 1H, Ar—H), 7.90 (dd, J1=10 Hz, J2=2 Hz, 1H, Ar—H), 4.11 (s, 3H, —OCH3), 3.73(m, 2H, —OCH2), 2.09 (m, 1H, —CH), 0.98 (m, 6H, —CH3). A mixture of (5-fluoro-6-methoxypyridin-3-yl)carbonyl isobutyl carbonate (3.7 g, 13.6 mmol) and CH2N2-ether (30 mmol) was stirred for 5 h at −40° C. then overnight at room temperature. The reaction was quenched by the addition of water, and the resulting mixture was extracted with ether, and the combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum. The residue was purified by column to afford 3 g of 2-diazo-1-(5-fluoro-6-methoxypyridin-3-yl)ethanone (90%). 1H-NMR (400 MHz, CDCl3) δ 8.29 (d, J=2 Hz, 1H, Ar—H), 7.79 (dd, J1=10.4 Hz, J2=2 Hz, 1H, Ar—H), 5.85 (s, —CH), 4.09 (s, 3H, —OCH3). A mixture of 2-diazo-1-(5-fluoro-6-methoxypyridin-3-yl)ethanone (6 g, 30.8 mmol) in EtOH (100 ml) was heated to 40° C., then to it was added AgOAc (2 g, 12 mmol) and the resulting mixture was stirred at 70° C. for 2 h. After filtration, the filter cake was washed with THF. The filtrate was concentrated under vacuum, and the residue was purified by column to afford 2.5 g of ethyl (5-fluoro-6-methoxypyridin-3-yl)acetate as a solid (38.5%). 1H-NMR (400 MHz, CDCl3) δ 7.86 (d, J=1.6 Hz, 1H, Ar—H), 7.33 (dd, J1=10 Hz, J2=2 Hz, 1H, Ar—H), 4.16 (q, J=7.8 Hz, 2H, —CH2CH3), 4.00 (s, 3H, —OCH3), 3.54 (s, 2H, Ar—CH2), 1.26 (t, J=7.8 Hz, 3H, —CH3). A mixture of ethyl(5-fluoro-6-methoxypyridin-3-yl)acetate (2.5 g, 11.7 mol), PCl5 (5 g, 24 mmol) and DMF (0.5 ml) in POCl3 (20 ml) was stirred overnight at 80° C. After concentration to remove the excess POCl3, the residue was poured into ice-water (100 ml), and the solution was neutralized to pH=7 with diluted ag. NaOH, and extracted with ether. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum, the residue was purified by column to afford 1.5 g of ethyl(6-chloro-5-fluoropyridin-3-yl)acetate as an oil (60%). 1H-NMR (400 MHz, CDCl3) δ 8.12 (d, J=1.6 Hz, 1H, Ar—H), 7.50 (dd, J1=8.4 Hz, J2=2 Hz, 1H, Ar—H), 4.19 (q, J=8.8 Hz, 2H, —CH2CH3), 3.63 (s, 3H, —OCH3), 1.27 (t, J=8.8 Hz, 3H, —CH3). A solution of ethyl(6-chloro-5-fluoropyridin-3-yl)acetate (1.5 g, 6.9 mmol) in conc. HCl (30 ml) was stirred at 120° C. for 5 h. After concentration, the residue was poured into water (50 ml), and the resulting mixture was extracted with ether. The combined organic layers was washed with brine, dried over Na2SO4 and concentrated under vacuum to afford 0.8 of (6-chloro-5-fluoropyridin-3-yl)acetic acid (61.2%). 1H-NMR (300 MHz, CDCl3) δ 8.15 (d, J=1.5 Hz, 1H, Ar—H), 7.51 (dd, J1=8.4 Hz, J2=1.8 Hz, 1H, Ar—H), 3.70 (s, 3H, —OCH3). A mixture of (6-chloro-5-fluoropyridin-3-yl)acetic acid (2 g, 10.6 mmol) and pyrrolidine (2.2 g, 31.7 mmol) in dioxane (50 ml) was stirred at 110° C. overnight. After concentration, the residue was purified by prep. HPLC to afford 1.2 g (20%) of (5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)acetic acid TFA salt as a white solid. 1H-NMR(400 MHz CDCl3) δ 10.11 (br, 3 H, COOH), 7.77 (s, 1H, Ar—H), 7.54 (d, J=13.2 Hz, 1H, Ar—H), 3.80 (m, 4H, CH2—CH2), 3.49 (m, Ar—CH2), 2.09 (m, 4H, CH2—CH2). To a 15 ml round bottom flask equipped with a magnetic stir bar were added (5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)acetic acid (45.9 mg, 0.21 mmol), (R)-1-[5-(2,2,2-trifluoroethoxy)pyridine-2-yl]ethylamine bis-hydrochloride salt (60.0 mg, 0.21 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (47.1 mg, 0.25 mmol), 1-hydroxy-7-azabenzotriazole (33.4 mg, 0.25 mmol) and triethylamine (0.09 ml, 0.61 mmol) into 2.0 ml of dimethylformamide. The resulting mixture was stirred at room temperature for 16 hours. Reaction mixture was directly purified by preparative reversed-phase HPLC to give 2-(5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetarnide bis-TFA salt as an oil (53.0 mg, 39.2%); 1H NMR (400 MHz, CD3OD) δ 8.42 (s, 1H), 7.79 (dd, J=2.8 Hz and 8.8 Hz, 1H), 7.73 (dd, J=1.6 Hz and 14 Hz, 1H), 7.62 (d, J=8.8 Hz, 1H), 7.29 (d, J=0.8 Hz, 1H), 5.04 (q, J=6.8 Hz, 1H), 4.71 (q, J=8.4 Hz, 2H), 3.74 (m, 4H), 3.56(s, 2H), 2.11-2.05 (m, 4H), 1.50 (d, J=6.8 Hz, 3H); MS (Electrospray): m/z 427.1 (M+H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.